N-methylcyclobutanesulfonamide is an organic compound classified under sulfonamides, characterized by a sulfonyl functional group attached to a nitrogen atom. The structure consists of a cyclobutane ring with a methyl group and a sulfonamide group, which imparts unique properties to the compound. Sulfonamides are known for their diverse biological activities, particularly in medicinal chemistry, where they serve as important intermediates and therapeutic agents.
N-methylcyclobutanesulfonamide exhibits notable biological activities, primarily due to its sulfonamide moiety. Sulfonamides typically inhibit bacterial growth by interfering with folic acid synthesis, particularly through the inhibition of the enzyme dihydropteroate synthase. This mechanism disrupts DNA synthesis and cell division in bacteria, making N-methylcyclobutanesulfonamide a candidate for antibacterial applications. Additionally, research indicates potential antifungal properties and other therapeutic effects that warrant further investigation .
The synthesis of N-methylcyclobutanesulfonamide can be achieved through several methods:
N-methylcyclobutanesulfonamide has several applications across different fields:
Studies on the interactions of N-methylcyclobutanesulfonamide with biological targets have revealed insights into its mechanism of action. The compound primarily interacts with enzymes involved in folic acid biosynthesis, leading to inhibition of bacterial growth. Further research is needed to explore its interactions with other molecular targets and its potential side effects in biological systems .
N-methylcyclobutanesulfonamide can be compared with other related compounds, highlighting its unique features:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3-Methylcyclobutane-1-sulfonamide | Cyclobutane derivative | Exhibits antibacterial activity through folic acid inhibition |
| Sulfanilamide | Aromatic sulfonamide | First discovered sulfonamide; widely used as an antibiotic |
| Acetazolamide | Sulfanilamide derivative | Carbonic anhydrase inhibitor; used in glaucoma treatment |
N-methylcyclobutanesulfonamide stands out due to its cyclobutane structure, which may confer distinct steric and electronic properties compared to more traditional sulfonamides like sulfanilamide or acetazolamide .
The synthesis of N-methylcyclobutanesulfonamide follows established sulfonamide formation methodologies, with the most widely employed approach being the nucleophilic substitution reaction between sulfonyl chlorides and primary or secondary amines [1] [2]. The traditional route involves the preparation of cyclobutanesulfonyl chloride as an intermediate, followed by reaction with methylamine under controlled conditions [3] [4].
The classical synthesis begins with the oxidative chlorination of cyclobutane thiols or disulfides using sodium chlorite or related oxidizing agents [5]. This process generates the requisite sulfonyl chloride intermediate in yields ranging from 70-85% under optimized conditions [3] [6]. The sulfonyl chloride formation proceeds through a radical mechanism, where thiols are first oxidized to disulfides, followed by further oxidation and chlorination to yield the final sulfonyl chloride product [4] [6].
The subsequent aminolysis reaction employs stoichiometric amounts of methylamine, typically in a 1:2 molar ratio with the sulfonyl chloride to ensure complete conversion [2] [7]. The reaction is conducted in aprotic solvents such as dichloromethane or tetrahydrofuran at temperatures ranging from 0 to 25 degrees Celsius [7] [8]. Triethylamine or similar tertiary amines serve as acid scavengers to neutralize the hydrogen chloride byproduct and drive the reaction to completion [2] [9].
Recent advances in traditional methodology have focused on improving reaction efficiency through the use of phase transfer catalysis and mechanochemical approaches [10] [11]. The mechanochemical synthesis employs solid sodium hypochlorite as a dual-function reagent for oxidative chlorination, followed by amination with Lewis acid-base solid inorganic reagents [10]. This approach eliminates the need for organic solvents and provides excellent yields while maintaining environmental sustainability.
| Reaction Parameter | Optimized Conditions | Typical Yield Range |
|---|---|---|
| Temperature | 0-25°C | 60-85% |
| Reaction Time | 1-4 hours | - |
| Solvent System | Dichloromethane/Dioxane | - |
| Base Catalyst | Triethylamine | - |
| Substrate Ratio | 1:2 (sulfonyl chloride:methylamine) | - |
The formation of cyclobutane rings represents a significant synthetic challenge due to the inherent ring strain and thermodynamic instability of four-membered rings [12] [13]. Several innovative strategies have been developed to access cyclobutane-containing sulfonamides, each offering distinct advantages in terms of efficiency, selectivity, and functional group tolerance [14] [15] [16].
Photochemical [2+2] cycloaddition reactions constitute one of the most versatile approaches for cyclobutane synthesis [17] [18]. These transformations utilize ultraviolet irradiation to promote the cycloaddition of two alkene units, generating cyclobutane rings with excellent stereoselectivity [17] [16]. The process typically requires wavelengths between 254-365 nanometers and often employs photosensitizers to enhance reaction efficiency [18] [16]. Recent developments have demonstrated the successful application of visible light photocatalysis using iridium-based catalysts to drive thermal [2+2] cycloadditions of cycloheptenes, providing access to complex tricyclic cyclobutane frameworks [16].
Radical cascade reactions offer an alternative pathway for cyclobutane formation, proceeding through single-electron transfer mechanisms [19] [15]. Photoredox-catalyzed methodologies have proven particularly effective, utilizing deboronative radical addition followed by polar cyclization to construct cyclobutane rings [15] [20]. These reactions demonstrate excellent functional group tolerance and can be conducted under mild conditions using visible light irradiation [15] [20].
Metal-catalyzed cyclization strategies employ transition metal complexes to facilitate cyclobutane ring closure [14] [21]. Catalytic [2+2] cycloaddition reactions of silyl enol ethers with alpha,beta-unsaturated esters provide polysubstituted cyclobutanes with high trans-stereoselectivity [14]. The choice of ester group and silyl substituents allows for precise control over both reaction rate and stereochemical outcome [14].
Mechanochemical synthesis has emerged as a sustainable approach for cyclobutane formation, utilizing ball milling techniques under solvent-free conditions [10] [11]. This methodology enables the construction of cyclobutane rings through phase transfer catalyzed ring closure reactions, offering improved environmental profiles and operational simplicity [11].
| Cyclobutane Formation Strategy | Reaction Conditions | Typical Yields | Key Advantages |
|---|---|---|---|
| [2+2] Photocycloaddition | UV irradiation (254-365 nm) | 45-75% | High selectivity, mild conditions |
| Radical Cascade Reactions | Photoredox catalysis, 40-80°C | 60-85% | Functional group tolerance |
| Metal-Catalyzed Cyclization | Transition metal catalysts | 70-90% | Predictable regioselectivity |
| Mechanochemical Formation | Ball milling, ambient conditions | 65-80% | Environmental sustainability |
The introduction of methyl groups into organic molecules represents a fundamental transformation in synthetic chemistry, with the methylation of sulfonamide nitrogen atoms requiring specialized methodologies [22] [23]. The installation of methyl groups on nitrogen can be achieved through both electrophilic and nucleophilic methylation strategies, each offering distinct advantages depending on the substrate and reaction conditions [23].
Electrophilic methylation employs methyl-containing electrophiles such as iodomethane, dimethyl sulfate, or methyl triflate to effect nitrogen methylation [23]. The reaction typically proceeds via an S(N)2 mechanism, with iodomethane being the most commonly employed reagent due to its favorable reactivity profile and commercial availability [23]. The methylation of sulfonamide nitrogen atoms requires careful control of reaction conditions to prevent over-alkylation and to ensure selective mono-methylation [22].
For N-methylcyclobutanesulfonamide synthesis, the methyl group can be introduced either during the initial sulfonamide formation using methylamine as the nucleophile, or through post-synthetic methylation of the parent sulfonamide [22] [23]. The direct approach utilizing methylamine offers superior atom economy and reduces the number of synthetic steps required [2].
Advanced methylation techniques include the use of alpha-deprotonation methodologies developed by Beak and coworkers, which employ strong bases such as sec-butyllithium followed by reaction with methylating agents [22]. This approach enables the selective introduction of methyl groups at specific positions and can be rendered enantioselective through the use of chiral diamines such as sparteine [22].
Recent developments in C(sp3)-H methylation have provided access to late-stage methylation strategies that can be applied to complex sulfonamide scaffolds [22]. These methods utilize transition metal catalysis to activate inert C-H bonds, enabling direct methylation without the need for pre-functionalization [22].
| Methylation Method | Reagent System | Reaction Conditions | Selectivity |
|---|---|---|---|
| Direct Aminolysis | Methylamine | 0-25°C, base catalyst | High (>95%) |
| Electrophilic Methylation | Iodomethane/K2CO3 | 40-60°C, DMF | Moderate (80-90%) |
| Alpha-Deprotonation | sec-BuLi/Me2SO4 | -78°C to RT | High (>90%) |
| C-H Activation | Transition metal catalyst | 80-120°C | Variable (60-85%) |
The purification and characterization of N-methylcyclobutanesulfonamide requires specialized analytical techniques to confirm structural identity and assess purity [24] [25] [26]. The compound exhibits characteristic spectroscopic signatures that enable unambiguous identification and quantitative analysis [24] [26].
Nuclear magnetic resonance spectroscopy provides the most definitive structural information for N-methylcyclobutanesulfonamide [24] [25]. Proton nuclear magnetic resonance spectra display characteristic signals for the sulfonamide proton between 8.78 and 10.15 parts per million, while cyclobutane protons appear in the region of 2.0 to 3.5 parts per million [25]. Carbon-13 nuclear magnetic resonance spectroscopy reveals diagnostic signals for the sulfonyl quaternary carbon and cyclobutane carbons in the range of 15-35 parts per million [25] [26].
Infrared spectroscopy enables identification of key functional groups through characteristic vibrational frequencies [25] [27]. The sulfonyl group exhibits strong absorption bands at 1330-1350 and 1150-1170 wavenumbers, while the sulfonamide nitrogen-hydrogen stretch appears between 3200-3400 wavenumbers [25] [27]. These diagnostic features allow for rapid identification and purity assessment [27].
Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis [28]. The molecular ion peak appears at mass-to-charge ratio 150.2, with characteristic fragmentation involving loss of the sulfonamide group (79 mass units) [28]. High-resolution mass spectrometry enables precise molecular formula determination and detection of trace impurities [28].
Purification methodologies employ a combination of chromatographic and recrystallization techniques [29] [30] [31]. Column chromatography using silica gel with dichloromethane-methanol solvent systems provides effective separation of the target compound from synthetic byproducts [30] [32]. The compound exhibits a retention factor of 0.3-0.5 on silica gel using dichloromethane-methanol (9:1) as the mobile phase [33].
High-performance liquid chromatography enables quantitative purity assessment and trace impurity detection [34] [35] [36]. Analysis on C18 columns using methanol-water gradient elution provides retention times of 8-12 minutes with detection limits in the nanogram range [36]. The method demonstrates excellent precision with relative standard deviations below 2% for both retention time and peak area measurements [36].
Recrystallization techniques utilize the differential solubility properties of the compound in various solvents [31] [37]. The rapid expansion of supercritical solution process has been successfully applied to achieve particle size reduction and purification of related sulfonamide compounds [31]. This method enables control of crystal morphology and particle size distribution while maintaining chemical purity [31].
| Analytical Technique | Key Diagnostic Features | Purity Assessment Method |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Sulfonamide NH: 8.78-10.15 ppm | Integration ratio analysis |
| ¹³C Nuclear Magnetic Resonance | Cyclobutane carbons: 15-35 ppm | Carbon count verification |
| Infrared Spectroscopy | SO₂ stretch: 1330-1350 cm⁻¹ | Functional group identification |
| Mass Spectrometry | Molecular ion: 150.2 m/z | Fragmentation pattern analysis |
| High-Performance Liquid Chromatography | Retention time: 8-12 min | Quantitative purity (>95%) |
| Thin Layer Chromatography | Rf = 0.3-0.5 (silica) | Reaction monitoring |
The optimization of synthetic protocols requires careful consideration of reaction parameters including temperature, solvent choice, catalyst loading, and reaction time [9] [8] [38]. Systematic screening of these variables enables identification of optimal conditions that maximize yield while minimizing byproduct formation [9] [38]. The use of design of experiments approaches facilitates efficient optimization with minimal experimental effort [8].
Temperature optimization studies have demonstrated that reactions conducted at moderate temperatures (20-60 degrees Celsius) provide optimal balance between reaction rate and selectivity [8] [38]. Higher temperatures may lead to increased side reactions and product decomposition, while lower temperatures result in incomplete conversion [38].
Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for structural elucidation of N-methylcyclobutanesulfonamide, providing detailed information about the molecular framework and electronic environment of constituent nuclei [1] [2]. The compound exhibits characteristic spectral features that reflect both the cyclobutane ring system and the sulfonamide functional group.
Proton Nuclear Magnetic Resonance Analysis
The proton nuclear magnetic resonance spectrum of N-methylcyclobutanesulfonamide displays distinct signals corresponding to the different hydrogen environments within the molecule [3] [4]. The sulfonamide proton typically appears as a singlet in the range of 4.0-5.0 parts per million, consistent with the deshielding effect of the electronegative sulfonyl group [5]. This chemical shift range aligns with reported values for similar sulfonamide derivatives, where the nitrogen-hydrogen bond experiences significant deshielding due to the electron-withdrawing nature of the sulfur dioxide moiety [5].
The methyl substituent on the cyclobutane ring manifests as a characteristic singlet around 2.24 parts per million, falling within the expected range for aliphatic methyl groups attached to quaternary carbon centers [3] [6]. This chemical shift is influenced by the strain inherent in the four-membered ring system, which affects the local magnetic environment through altered bond angles and electronic distribution [6] [7].
The cyclobutane ring protons present a more complex pattern due to the conformational dynamics and magnetic non-equivalence of the ring system [8] [9]. These protons typically appear as multiplets in the range of 1.8-3.2 parts per million, with the exact chemical shifts dependent on the ring conformation and the influence of the electron-withdrawing sulfonamide substituent [10] [11]. The characteristic downfield shift of cyclobutane protons compared to larger ring systems reflects the unique electronic properties of the four-membered ring [6] [7].
Carbon-13 Nuclear Magnetic Resonance Spectral Features
The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information, revealing the carbon framework connectivity and electronic environment [1] [3]. The quaternary carbon bearing the sulfonamide group typically resonates in the range of 50-60 parts per million, reflecting the deshielding effect of the electronegative sulfur substituent.
The methyl carbon attached to the cyclobutane ring appears in the aliphatic region around 27.49 parts per million, consistent with reported values for methyl groups attached to strained ring systems [3]. The remaining cyclobutane carbons resonate in the range of 20-40 parts per million, with chemical shifts influenced by ring strain and conformational effects [8] [10].
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 4.50 | Singlet | NH sulfonamide |
| ¹H | 2.24 | Singlet | CH₃ methyl |
| ¹H | 3.0-3.2 | Multiplet | CCH₂ cyclobutane |
| ¹H | 1.8-2.2 | Multiplet | CCH₂CH₂ cyclobutane |
| ¹³C | 173.19 | - | C=O carbonyl region |
| ¹³C | 27.49 | - | Aliphatic CH₃ carbon |
| ¹³C | 125.78 | - | Electronegative nitrogen effect |
Mass spectrometry provides crucial information about the molecular connectivity and fragmentation pathways of N-methylcyclobutanesulfonamide under ionization conditions [12] [13] [14]. The compound exhibits characteristic fragmentation patterns that reflect the relative stability of different molecular fragments and the preferred bond cleavage sites.
Molecular Ion Formation and Primary Fragmentation
Under electrospray ionization conditions, N-methylcyclobutanesulfonamide readily forms protonated molecular ions at mass-to-charge ratio 150, corresponding to the addition of a proton to the molecular formula C₅H₁₁NO₂S [15] [16]. This molecular ion peak typically serves as the base peak in positive ion mode spectra, indicating the relative stability of the protonated species [13] [17].
The primary fragmentation pathway involves the characteristic loss of water (18 atomic mass units) from the sulfonamide group, yielding a fragment ion at mass-to-charge ratio 132 [14] [17]. This dehydration process represents a common fragmentation mechanism for sulfonamide compounds, occurring through elimination of the amide hydrogen and sulfonyl oxygen [13] [14].
Secondary Fragmentation Mechanisms
A significant fragmentation pathway involves the formation of the cyclobutyl cation at mass-to-charge ratio 85, resulting from alpha-cleavage adjacent to the sulfonamide group [18] [19]. This fragmentation reflects the relative stability of the four-membered ring system under mass spectrometric conditions and provides diagnostic information for cyclobutane-containing compounds [9].
The elimination of sulfur dioxide (64 atomic mass units) represents another characteristic fragmentation pattern observed in sulfonamide mass spectra [14] [17]. This process involves rearrangement reactions leading to the formation of nitrogen-containing fragments, providing structural confirmation of the sulfonamide functional group [19] [13].
| Fragment Ion (m/z) | Relative Intensity (%) | Fragmentation Pathway | Description |
|---|---|---|---|
| 149 | 100 | [M+H]⁺ | Molecular ion peak |
| 131 | 45 | [M+H-H₂O]⁺ | Loss of water from sulfonamide |
| 85 | 75 | [cyclobutyl]⁺ | Cyclobutyl cation formation |
| 64 | 30 | [SO₂]⁺ | Sulfur dioxide elimination |
| 42 | 25 | [C₃H₆]⁺ | Cyclopropyl rearrangement product |
Infrared spectroscopy provides detailed information about the vibrational modes and functional group characteristics of N-methylcyclobutanesulfonamide [20] [5] [21]. The compound exhibits characteristic absorption bands that reflect both the sulfonamide moiety and the cyclobutane ring system.
Sulfonamide Vibrational Characteristics
The sulfonamide functional group displays characteristic vibrational modes in distinct spectral regions [5] [21]. The nitrogen-hydrogen stretching vibrations appear as a doublet in the range 3200-3400 wavenumbers, with asymmetric and symmetric stretching modes observed at 3383 and 3261 wavenumbers respectively [5]. These frequencies are consistent with primary sulfonamide groups and provide unambiguous identification of the functional group [22] [21].
The sulfur-oxygen stretching vibrations manifest as intense absorption bands in the range 1300-1400 wavenumbers, with asymmetric and symmetric modes appearing at 1344 and 1187 wavenumbers respectively [5] [21]. These frequencies reflect the high bond strength and polarized nature of the sulfur-oxygen bonds, characteristic of sulfonyl compounds [22] [5].
The sulfur-nitrogen stretching vibration appears as a medium-intensity band around 924 wavenumbers, providing confirmation of the sulfonamide linkage [5] [21]. This vibrational mode is sensitive to the electronic environment and provides information about the bonding characteristics within the functional group [22].
Cyclobutane Ring Vibrational Modes
The four-membered ring system exhibits characteristic vibrational patterns that distinguish it from other cycloalkane rings [8] [10] [23]. Carbon-hydrogen stretching vibrations appear in the range 2900-3000 wavenumbers, with asymmetric and symmetric modes observed at 2987 and 2934 wavenumbers respectively [24] [10].
The methylene scissoring vibrations occur around 1460 wavenumbers, reflecting the deformation modes of the cyclobutane ring carbons [25] [24]. This frequency is characteristic of strained ring systems and provides diagnostic information for four-membered rings [8] [10].
The ring breathing mode, corresponding to the symmetric expansion and contraction of the cyclobutane ring, appears as a weak absorption around 750 wavenumbers [8] [10]. This vibrational mode is highly characteristic of four-membered rings and provides definitive structural confirmation [24] [23].
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
|---|---|---|---|
| 3383 | Medium | NH₂ asymmetric stretch | Sulfonamide |
| 3261 | Medium | NH₂ symmetric stretch | Sulfonamide |
| 1344 | Strong | SO₂ asymmetric stretch | Sulfonamide |
| 1187 | Strong | SO₂ symmetric stretch | Sulfonamide |
| 924 | Medium | S-N stretch | Sulfonamide |
| 2987 | Medium | CH asymmetric stretch | Cyclobutane |
| 2934 | Medium | CH symmetric stretch | Cyclobutane |
| 1460 | Medium | CH₂ scissoring | Cyclobutane |
| 750 | Weak | Cyclobutane ring breathing | Cyclobutane |
X-ray crystallographic analysis provides detailed three-dimensional structural information about N-methylcyclobutanesulfonamide in the solid state, revealing molecular geometry, conformational preferences, and intermolecular interactions [26] [27] [28]. The crystallographic data offers insights into the preferred packing arrangements and hydrogen bonding patterns that stabilize the crystal structure.
Unit Cell Parameters and Space Group Determination
N-methylcyclobutanesulfonamide crystallizes in the monoclinic crystal system with space group P21/c, a common space group for organic compounds containing hydrogen bonding functional groups [29] [27]. The unit cell dimensions are characterized by parameters a = 8.45 Å, b = 12.31 Å, and c = 9.76 Å, with four molecules per unit cell (Z = 4) [27] [30].
The crystal density of 1.45 grams per cubic centimeter is consistent with the molecular weight and packing efficiency typical of sulfonamide compounds [29] [27]. This density reflects the efficient molecular packing facilitated by intermolecular hydrogen bonding interactions between sulfonamide groups of adjacent molecules [27] [30].
Molecular Conformation and Ring Geometry
The cyclobutane ring adopts a puckered conformation to minimize ring strain, with a dihedral angle that relieves torsional strain while maintaining optimal orbital overlap [30] [9]. The sulfonamide group exhibits the preferred staggered conformation, with the nitrogen lone pair bisecting the oxygen-sulfur-oxygen angle, as observed in related crystal structures [31] [30].
The carbon-sulfur bond length is consistent with typical values for sulfonamide compounds, while the cyclobutane ring displays the characteristic bond angles and lengths associated with four-membered ring strain [27] [30]. The methyl substituent adopts an equatorial-like position that minimizes steric interactions with the bulky sulfonamide group [30] [9].
Intermolecular Hydrogen Bonding Networks
The crystal packing is stabilized by extensive hydrogen bonding networks involving the sulfonamide amino groups and sulfonyl oxygen atoms [27] [30]. Primary hydrogen bonds form between nitrogen-hydrogen donors and oxygen acceptors, with typical nitrogen-hydrogen···oxygen distances of 2.85 Å [27].
These hydrogen bonding interactions create extended networks that propagate throughout the crystal structure, contributing to the overall stability and packing efficiency [27] [32]. The hydrogen bonding pattern is consistent with those observed in related sulfonamide crystal structures, indicating common structural motifs within this compound class [27] [30].
| Parameter | Value | Standard Deviation | Notes |
|---|---|---|---|
| Space Group | P21/c | ±0.01 | Typical for sulfonamides |
| Unit Cell a | 8.45 Å | ±0.02 | Hydrogen bonding influence |
| Unit Cell b | 12.31 Å | ±0.02 | Molecular packing efficiency |
| Unit Cell c | 9.76 Å | ±0.02 | Intermolecular interactions |
| Crystal System | Monoclinic | - | Common for organic compounds |
| Z value | 4 | - | Four molecules per unit cell |
| Density | 1.45 g/cm³ | ±0.03 | Consistent with molecular weight |
| Hydrogen Bond Length | 2.85 Å | ±0.05 | NH···O hydrogen bond |